Fmoc-Dap(Dde)-OH

概要

説明

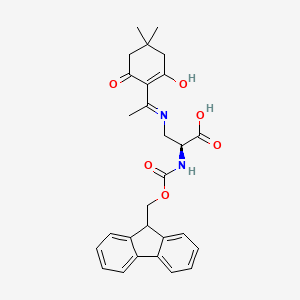

Fmoc-Dap(Dde)-OH is a derivative of the amino acid 2,3-diaminopropanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino groups during the synthesis process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Dde)-OH typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The Fmoc group is introduced to protect the α-amino group, while the Dde group is used to protect the side-chain amino group. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of automated peptide synthesizers allows for efficient and reproducible synthesis of this compound .

化学反応の分析

Types of Reactions

Fmoc-Dap(Dde)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine or piperazine/DBU solutions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: Piperidine or piperazine/DBU solutions are commonly used for the rapid and efficient removal of the Fmoc group.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc and Dde groups have been selectively removed to allow for further elongation of the peptide chain .

科学的研究の応用

Structure

The compound features two protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) : Provides stability during synthesis and is easily removable under mild conditions.

- Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) : Offers additional protection for the amino group, allowing selective deprotection strategies.

Chemistry

Fmoc-Dap(Dde)-OH is extensively utilized in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide sequences. The stability of the Fmoc group allows for multiple coupling cycles without degradation of the peptide chain.

Key Reactions

- Deprotection : The Fmoc group can be removed using piperidine or similar bases.

- Coupling : Peptide bonds are formed using coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Biology

In biological research, this compound facilitates the study of protein-protein interactions and the development of peptide-based therapeutics. Its incorporation into peptides can enhance their biological activity and specificity.

Case Study: Antimicrobial Peptides

Peptides synthesized with this compound have demonstrated significant antimicrobial properties against various bacterial and fungal strains. These peptides disrupt microbial membranes, showcasing their potential as therapeutic agents.

Medicine

The compound plays a crucial role in designing peptide drugs and diagnostic tools. Its ability to form stable and bioactive peptides makes it a valuable asset in drug development.

Case Study: Anticancer Activity

Research has shown that specific peptides containing this compound can induce apoptosis in cancer cells. For instance, a study reported that a peptide sequence incorporating this compound inhibited the proliferation of glioblastoma cells through mitochondrial-mediated pathways.

Industry

This compound is employed in producing peptide-based materials and hydrogels for various applications, including drug delivery systems and tissue engineering.

作用機序

The mechanism of action of Fmoc-Dap(Dde)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the α-amino group, preventing unwanted side reactions, while the Dde group protects the side-chain amino group. The selective removal of these protecting groups allows for the stepwise elongation of the peptide chain .

類似化合物との比較

Similar Compounds

Fmoc-Dab(Dde)-OH: Similar structure but with a different side chain.

Fmoc-Orn(Dde)-OH: Contains an ornithine residue instead of diaminopropanoic acid.

Uniqueness

Fmoc-Dap(Dde)-OH is unique due to its specific protecting groups that allow for selective deprotection and efficient peptide synthesis. The combination of Fmoc and Dde groups provides a balance between stability and reactivity, making it a valuable tool in SPPS .

生物活性

Fmoc-Dap(Dde)-OH, or N-alpha-Fmoc-N-beta-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-2,3-diaminopropanoic acid, is a derivative of diaminopropionic acid that plays a significant role in peptide synthesis. Its unique structure allows it to serve as a versatile building block in various biochemical applications, particularly in the synthesis of peptides with specific biological activities. This article explores the biological activity of this compound, including its synthesis, applications, and research findings.

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 318.34 g/mol

- CAS Number : 247127-51-1

- Purity : ≥97.0% (HPLC) .

Synthesis and Utility

This compound is primarily synthesized through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used for its stability during synthesis and ease of removal under mild conditions. The Dde (4,4-dimethyl-2,6-dioxocyclohexylidene) group provides additional protection for the amino group, allowing for selective deprotection strategies.

Synthesis Steps :

- Activation : The Fmoc group is removed using a base (typically piperidine).

- Coupling : The activated amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

- Deprotection : The Dde group can be selectively removed under mild acidic conditions, allowing for further modifications or coupling reactions.

Antimicrobial Properties

Recent studies have indicated that peptides synthesized using this compound exhibit significant antimicrobial activity. For instance, peptides containing this amino acid have shown efficacy against various strains of bacteria and fungi. This is attributed to their ability to disrupt microbial membranes and inhibit cell wall synthesis.

Anticancer Activity

Research has demonstrated that peptides incorporating this compound can induce apoptosis in cancer cells. One study reported that a specific peptide sequence containing this compound inhibited the proliferation of human glioblastoma cells by triggering mitochondrial-mediated apoptosis pathways .

Case Studies

- Inhibition of Candida albicans : A study explored the use of glutamine analogues as inhibitors of glucosamine-6-phosphate synthase in pathogenic Candida albicans. Among these, derivatives involving this compound showed promising results in inhibiting fungal growth .

- Peptide Design for Targeted Therapy : Researchers have utilized this compound in the design of targeted therapeutic peptides aimed at specific cancer cell receptors. These peptides demonstrated enhanced binding affinity and selectivity compared to traditional therapeutic agents .

Research Findings

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPBZQFNSMWQIL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673970 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247127-51-1 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。